molecular formula C13H15NO B458998 Benzyl[1-(furan-2-yl)ethyl]amine CAS No. 143063-65-4

Benzyl[1-(furan-2-yl)ethyl]amine

Cat. No.: B458998
CAS No.: 143063-65-4
M. Wt: 201.26g/mol
InChI Key: MVUROKMDHJEIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[1-(furan-2-yl)ethyl]amine: is an organic compound with the molecular formula C13H15NO. It is characterized by the presence of a benzyl group attached to a secondary amine, which is further connected to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[1-(furan-2-yl)ethyl]amine typically involves the reaction of benzylamine with a furan derivative under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between benzylamine and 2-furylacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Benzyl[1-(furan-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-based ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl[1-(furan-2-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[1-(furan-2-yl)ethyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: Benzyl[1-(furan-2-yl)ethyl]amine is unique due to the combination of the benzyl group and the furan ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-1-(furan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUROKMDHJEIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[1-(furan-2-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl[1-(furan-2-yl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
Benzyl[1-(furan-2-yl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
Benzyl[1-(furan-2-yl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
Benzyl[1-(furan-2-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
Benzyl[1-(furan-2-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.